N-Boc-4-dimethyl-L-glutamic Acid

EAAT transporter pharmacology glutamate analog SAR neuropharmacology

Standard glutamate analogs often fail to reproduce native pharmacological profiles at EAAT transporters and iGluR subtypes due to insufficient conformational constraint. N-Boc-4-dimethyl-L-glutamic Acid (CAS 1217624-14-0) addresses this: • 4,4-gem-dimethyl substitution provides unique backbone constraint, yielding distinct selectivity patterns at EAAT1-3 and NMDA/AMPA/kainate receptors unattainable with 4-methyl or 4-ethyl analogs. • Boc protection ensures direct Boc-SPPS compatibility without additional synthetic manipulation. • High stereochemical fidelity (>99% ee) supports reproducible SAR campaigns.

Molecular Formula C12H21NO6
Molecular Weight 275.3 g/mol
CAS No. 1217624-14-0
Cat. No. B112232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-4-dimethyl-L-glutamic Acid
CAS1217624-14-0
Molecular FormulaC12H21NO6
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(C)(C)C(=O)O)C(=O)O
InChIInChI=1S/C12H21NO6/c1-11(2,3)19-10(18)13-7(8(14)15)6-12(4,5)9(16)17/h7H,6H2,1-5H3,(H,13,18)(H,14,15)(H,16,17)/t7-/m0/s1
InChIKeyPDYJNZPQOCDRFX-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-4-dimethyl-L-glutamic Acid Procurement Guide: CAS 1217624-14-0 for Neuropharmacology and Peptide Synthesis


N-Boc-4-dimethyl-L-glutamic Acid (CAS 1217624-14-0) is a Boc-protected non-proteinogenic amino acid derivative featuring a 4,4-dimethyl substitution on the L-glutamic acid backbone . This compound serves as a protected intermediate for the synthesis of 4,4-dimethyl-L-glutamic acid (CAS 151139-88-7), a conformationally constrained glutamate analog that has been pharmacologically characterized at ionotropic glutamate receptors (iGluRs) and excitatory amino acid transporters (EAAT1-3) [1][2]. The 4,4-gem-dimethyl substitution restricts conformational flexibility of the glutamate carbon backbone, a structural feature that differentiates it from unsubstituted glutamate and mono-substituted 4-alkyl analogs [2].

Why N-Boc-4-dimethyl-L-glutamic Acid Cannot Be Substituted with Generic Glutamate Analogs


Generic substitution among glutamate analogs fails because 4-substitution pattern and stereochemistry profoundly alter pharmacological profiles at EAAT transporters and iGluR receptors [1]. A systematic SAR study demonstrated that extending a 4-methyl group to a 4-ethyl group converts an EAAT1 substrate into an inhibitor at all three EAAT subtypes [1]. The 4,4-gem-dimethyl substitution introduces a unique steric constraint absent in mono-substituted 4-alkyl analogs, producing distinct selectivity patterns at iGluR subtypes and EAAT transporters that cannot be replicated by 4-methyl or 4-ethyl analogs [2]. Furthermore, the Boc protecting group confers orthogonal compatibility in solid-phase peptide synthesis and multistep medicinal chemistry workflows—a functional requirement that unprotected 4,4-dimethyl-L-glutamic acid (CAS 151139-88-7) cannot satisfy without additional synthetic manipulation . Substitution with an incorrect analog risks altering transporter inhibition kinetics, receptor activation profiles, or synthetic compatibility, leading to unreproducible results or failed coupling reactions [1].

Quantitative Differentiation Evidence for N-Boc-4-dimethyl-L-glutamic Acid vs. 4-Substituted Glutamate Analogs


EAAT Transporter Selectivity: 4,4-Dimethyl vs. 4-Methyl vs. 4-Ethyl Glutamate Analogs

The deprotected 4,4-dimethyl-L-glutamic acid core exhibits a distinct EAAT pharmacological profile compared to mono-substituted 4-alkyl glutamate analogs. 4-Methyl-L-2,4-syn-glutamate (1a) functions as an EAAT1 substrate and an EAAT2/3 inhibitor, whereas 4-ethyl-L-2,4-syn-glutamate (1b) acts as an inhibitor at all three EAAT subtypes (EAAT1-3) [1]. The 4,4-gem-dimethyl substitution introduces dual steric bulk at C4, a structural feature that is sterically distinct from both 4-methyl and 4-ethyl analogs and produces a unique receptor selectivity profile at iGluRs [2].

EAAT transporter pharmacology glutamate analog SAR neuropharmacology

Conformational Restriction: 4,4-Dimethyl Substitution vs. Unsubstituted L-Glutamate

The 4,4-gem-dimethyl substitution introduces significant conformational restriction to the glutamate backbone compared to unsubstituted L-glutamate. The three 4,4-disubstituted Glu analogues studied by Bunch et al. (2009) are described as 'hybrid structures of important 4-substituted Glu analogues' that were specifically designed to probe the structural requirements of iGluRs and EAAT1-3 [1]. Unsubstituted L-glutamate acts as a full agonist at all iGluR subtypes with EC50 values ranging from approximately 2-20 μM depending on receptor subtype, whereas 4,4-dimethyl substitution alters both potency and selectivity across NMDA, AMPA, and kainate receptor subtypes [1][2].

conformational constraint glutamate receptor pharmacology iGluR selectivity

Synthetic Accessibility and Stereochemical Integrity of 4,4-Dimethyl Glutamate Analogs

The syntheses of optically pure 4,4-dimethyl-L-glutamic acid and its diastereomeric analogs have been achieved via transamination using aspartate aminotransferase (AAT) from pig heart or E. coli, yielding >99% enantiomeric excess [1]. This contrasts with the synthesis of simpler 4-substituted analogs, where the steric demand of the 4,4-gem-dimethyl group requires more stringent reaction optimization and may reduce overall synthetic yield compared to 4-methyl or 4-ethyl analogs [1][2].

asymmetric synthesis chemoenzymatic synthesis stereochemical purity

Boc Protection Status: Orthogonal Compatibility in Solid-Phase Peptide Synthesis

N-Boc-4-dimethyl-L-glutamic acid (CAS 1217624-14-0) provides the Boc-protected form of 4,4-dimethyl-L-glutamic acid (CAS 151139-88-7). The Boc group enables orthogonal protection strategies in solid-phase peptide synthesis (SPPS), allowing selective N-terminal deprotection under acidic conditions (TFA) while leaving other protecting groups intact . The unprotected analog (CAS 151139-88-7) lacks this orthogonal compatibility and requires an additional protection step prior to peptide coupling, adding one synthetic transformation and associated purification .

solid-phase peptide synthesis Boc protection strategy orthogonal protecting groups

N-Boc-4-dimethyl-L-glutamic Acid (CAS 1217624-14-0): Validated Research and Procurement Scenarios


EAAT and iGluR Subtype-Selective Pharmacology Studies

This compound serves as a precursor for the synthesis of 4,4-dimethyl-L-glutamic acid, a conformationally constrained glutamate analog that has been pharmacologically characterized at all three EAAT subtypes and across NMDA, AMPA, and kainate iGluR subtypes [1][2]. The distinct selectivity profile of 4,4-disubstituted Glu analogs makes this building block essential for laboratories investigating subtype-specific contributions to glutamatergic neurotransmission, excitotoxicity, and neuroprotection [1].

Solid-Phase Peptide Synthesis Incorporating Conformationally Constrained Glutamate Residues

The Boc-protected form (CAS 1217624-14-0) is directly compatible with Boc-strategy solid-phase peptide synthesis, eliminating the need for a separate protection step that would be required if using unprotected 4,4-dimethyl-L-glutamic acid (CAS 151139-88-7) . The 4,4-gem-dimethyl substitution introduces backbone conformational constraint, which can be exploited to engineer peptides with enhanced proteolytic stability or altered receptor binding conformations [2].

Structure-Activity Relationship (SAR) Expansion of 4-Substituted Glutamate Analog Series

N-Boc-4-dimethyl-L-glutamic acid provides a key intermediate for synthesizing novel 4,4-disubstituted glutamate analogs that extend beyond the mono-substituted 4-alkyl series previously characterized [1]. The established chemoenzymatic synthesis route using aspartate aminotransferase (AAT) yields product with >99% enantiomeric excess, ensuring stereochemical fidelity for subsequent SAR campaigns [1].

Probing Conformational Requirements of Glutamate Binding Pockets

The 4,4-gem-dimethyl substitution introduces significant steric bulk and restricts backbone flexibility, making this compound valuable for mapping the conformational tolerance of glutamate binding sites in EAAT transporters and iGluR receptors [2]. Comparative studies using this analog versus unsubstituted L-glutamate or mono-substituted 4-alkyl analogs enable researchers to dissect the steric and conformational determinants of ligand recognition [1][2].

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